(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol
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Overview
Description
BI-5756 is a potent and selective inhibitor of cholesteryl ester transfer protein. Cholesteryl ester transfer protein is a glycoprotein that mediates the exchange of cholesteryl ester from high-density lipoprotein to low-density lipoprotein. This compound has shown a robust elevation of high-density lipoprotein-cholesterol and reduction of low-density lipoprotein-cholesterol in physiological models .
Preparation Methods
The synthetic routes and reaction conditions for BI-5756 are not extensively detailed in publicly available sources. it is known that BI-5756 is a polar compound with reduced lipophilicity and improved solubility compared to other cholesteryl ester transfer protein inhibitors . The industrial production methods for BI-5756 would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s potency and selectivity.
Chemical Reactions Analysis
BI-5756 primarily functions as an inhibitor of cholesteryl ester transfer protein and does not undergo significant chemical reactions under physiological conditions. It shows no significant effects on aldosterone secretion from H295R cells . The compound’s stability and solubility are enhanced, making it less prone to degradation and more effective in its inhibitory role .
Scientific Research Applications
BI-5756 has several scientific research applications, particularly in the study of dyslipidemia and cardiovascular diseases. It is used to investigate the role of cholesteryl ester transfer protein in lipid metabolism and its potential as a therapeutic target for increasing high-density lipoprotein-cholesterol levels . The compound’s ability to elevate high-density lipoprotein-cholesterol and reduce low-density lipoprotein-cholesterol makes it a valuable tool in preclinical studies aimed at understanding and treating cardiovascular conditions .
Mechanism of Action
BI-5756 exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesteryl ester from high-density lipoprotein to low-density lipoprotein, leading to an increase in high-density lipoprotein-cholesterol levels and a decrease in low-density lipoprotein-cholesterol levels . The compound’s molecular targets include the lipid binding tunnel of cholesteryl ester transfer protein, where it binds and blocks the transfer activity .
Comparison with Similar Compounds
BI-5756 is unique among cholesteryl ester transfer protein inhibitors due to its reduced lipophilicity and improved solubility . Compared to other inhibitors like anacetrapib, BI-5756 eliminates completely from fat tissues of human cholesteryl ester transfer protein transgenic mice 21 days after cessation of treatment . Similar compounds include anacetrapib, torcetrapib, and dalcetrapib, which also inhibit cholesteryl ester transfer protein but differ in their pharmacokinetic properties and clinical outcomes .
Properties
Molecular Formula |
C27H32F3NO3 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol |
InChI |
InChI=1S/C27H32F3NO3/c1-15(2)23-21-22(20-18(31-23)13-25(3,4)14-19(20)32)26(9-11-33-12-10-26)34-24(21)16-5-7-17(8-6-16)27(28,29)30/h5-8,15,19,24,32H,9-14H2,1-4H3/t19-,24+/m0/s1 |
InChI Key |
HKASDKLLEVWKJA-YADARESESA-N |
Isomeric SMILES |
CC(C)C1=NC2=C([C@H](CC(C2)(C)C)O)C3=C1[C@H](OC34CCOCC4)C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
CC(C)C1=NC2=C(C(CC(C2)(C)C)O)C3=C1C(OC34CCOCC4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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